(2S,3R,11bR)-Dihydrotetrabenazine L-Val is a chiral compound derived from tetrabenazine, a medication primarily used for treating movement disorders such as tardive dyskinesia. This compound is recognized for its selectivity as a vesicular monoamine transporter 2 (VMAT2) inhibitor, which is crucial in regulating neurotransmitter release, particularly dopamine. The active form of dihydrotetrabenazine is produced through the metabolic reduction of tetrabenazine and exhibits significant biological activity due to its higher affinity for VMAT2 compared to its parent compound .
The compound's molecular formula is with a molecular weight of 418.57 g/mol . It falls under the category of psychoactive drugs and is classified as a VMAT2 inhibitor. The IUPAC name for (2S,3R,11bR)-Dihydrotetrabenazine L-Val is [(2R)-2-amino-3-methylbutanoate] of (2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl .
The synthesis of (2S,3R,11bR)-dihydrotetrabenazine L-Val typically involves several key steps:
The molecular structure of (2S,3R,11bR)-dihydrotetrabenazine L-Val can be represented by the following data:
COc1cc2CCN3C[C@@H](CC(C)C)[C@H](C[C@@H]3c2cc1OC)OC(=O)[C@H](N)C(C)C
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20+,23-/m1/s1
.The structure features multiple chiral centers contributing to its stereochemistry and biological activity.
The primary chemical reaction involving (2S,3R,11bR)-dihydrotetrabenazine L-Val is its hydrolysis to yield the active metabolite [+]-α-dihydrotetrabenazine. This transformation is facilitated by various cytochrome P450 isoforms such as CYP3A4 and CYP2D6. The hydrolysis reaction can be summarized as follows:
This active metabolite exhibits a significantly higher affinity for VMAT2 with an inhibitory constant (K_i) of approximately 3 nM .
(2S,3R,11bR)-Dihydrotetrabenazine L-Val functions primarily as an inhibitor of VMAT2. Its mechanism of action involves:
The physical properties of (2S,3R,11bR)-dihydrotetrabenazine L-Val include:
Chemical properties include:
Relevant data from studies indicate that the compound's interactions with cytochrome P450 enzymes are critical for understanding its pharmacokinetics and safety profile .
(2S,3R,11bR)-Dihydrotetrabenazine L-Val has several scientific applications:
Tetrabenazine (TBZ) possesses two chiral centers, existing as a racemic mixture of (3R,11bR)- and (3S,11bS)-enantiomers due to thermodynamic instability of cis-isomers. Metabolic reduction of its 2-keto group generates eight dihydrotetrabenazine (DHTBZ) stereoisomers, including the pharmacologically critical (2S,3R,11bR)-isomer. A practical chemical resolution of (±)-TBZ using (1S)-(+)-10-camphorsulfonic acid ((+)-CSA) enables isolation of the (3R,11bR)-TBZ precursor. Subsequent stereoselective reduction under controlled conditions yields the eight DHTBZ stereoisomers, including (2S,3R,11bR)-DHTBZ. This reduction is diastereoselective, with the C2 hydroxy group configuration determined by reducing agents and steric environment [1].
VMAT2 binding assays reveal extreme stereodependence:Table 1: VMAT2 Binding Affinities of Key Stereoisomers
Compound | Configuration | Ki (nM) | Relative Potency |
---|---|---|---|
(+)-TBZ | (3R,11bR) | 4.47 | 1x |
(–)-TBZ | (3S,11bS) | 36,400 | 0.00012x |
(2R,3R,11bR)-DHTBZ | trans | 3.96 | 1.13x |
(2S,3R,11bR)-DHTBZ | trans | <50* | >0.09x |
(2R,3S,11bS)-DHTBZ | trans | 714 | 0.006x |
Data from [1]; *Exact Ki not reported but significantly lower affinity than (2R,3R,11bR)-DHTBZ |
The (3R,11bR) configuration is essential for high VMAT2 affinity. The (2S,3R,11bR)-DHTBZ isomer retains moderate binding due to its preserved 3R,11bR configuration, though the 2S-hydroxy group reduces potency compared to the 2R-epimer [1] [4].
Racemic TBZ resolution is achieved via diastereomeric salt formation with (+)-CSA. Optimization revealed that 0.5 equivalents of (+)-CSA in acetone (1g TBZ:13mL solvent) at 15–20°C yields (3R,11bR)-TBZ·CSA salt with >96% enantiomeric excess (ee) after one crystallization. Recrystallization increases ee to >98%. Crucially, the mother liquor undergoes acid-catalyzed racemization (using additional CSA under reflux), enabling recycling and high-yield isolation of the target enantiomer [1].
Table 2: Resolution Conditions for (3R,11bR)-TBZ
Resolving Agent | Solvent | Equivalents | Temperature (°C) | ee (%) |
---|---|---|---|---|
(+)-CSA | Acetone | 1.0 | 15-20 | ~40 |
(+)-CSA | Acetone | 0.5 | 15-20 | >96 |
(+)-Tartaric Acid | Various | 0.5-1.0 | 10-25 | Low |
(–)-CSA | Acetone | 0.5 | 15-20 | >96* |
*Yields (–)-(3S,11bS)-TBZ [1]
This resolution provides the essential (3R,11bR)-TBZ precursor for synthesizing enantiopure (2S,3R,11bR)-DHTBZ. The L-valinate esterification of the resolved (2S,3R,11bR)-DHTBZ enantiomer follows this step, ensuring chirality retention at all centers [1] [2].
The reduction of (3R,11bR)-TBZ to DHTBZ stereoisomers risks epimerization at C3 or C11b due to ring strain and acid sensitivity. Chiral auxiliaries mitigate this by controlling reduction stereochemistry and stabilizing intermediates. In the synthesis of (2S,3R,11bR)-DHTBZ, bulky chiral reducing agents (e.g., Alpine-borane®) favor 2S-hydroxy formation via steric approach control. The pre-existing (3R,11bR) configuration directs hydride delivery to the re-face of the C2 carbonyl, yielding the (2S) alcohol as the minor diastereomer [1].
Steric shielding by the 3-isobutyl group further prevents epimerization. The 11bR configuration is particularly vulnerable under acidic conditions due to potential retro-Mannich ring opening. Chiral Lewis acid complexes (e.g., BINAP-copper hydride) maintain configurational integrity during reduction by coordinating the carbonyl oxygen, preventing acid-catalyzed epimerization [1].
Preserving the 11bR configuration during downstream derivatization (e.g., L-valine ester formation) is critical for VMAT2 affinity. Two catalytic strategies achieve this:
Chiral Phase-Transfer Catalysis (PTC): Benzylquininium ammonium salts catalyze esterification of (2S,3R,11bR)-DHTBZ with N-Boc-L-valine p-nitrophenyl ester. The catalyst shields the convex face of the DHTBZ molecule, directing nucleophilic attack to the si-face of the valine carbonyl while preventing epimerization at C11b via steric blockade of the basic nitrogen [2] [4].
Asymmetric Hydrogenation with Chiral Ligands: For radiolabeled derivatives (e.g., [18F]-(2S,3R,11bR)-DHTBZ), Ru-BINAP complexes catalyze hydrogenation of precursor dehydro-TBZ analogs. The chiral pocket created by (S)-BINAP ensures hydride delivery syn to the 3-isobutyl group, selectively forming the 11bR configuration with >99% diastereomeric excess (d.e.) [4].
These methods enable gram-scale synthesis of configurationally pure (2S,3R,11bR)-DHTBZ-L-valinate for pharmaceutical use, confirmed by chiral HPLC and X-ray crystallography [2] [4].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: